(4Z)-1-(4-FLUOROPHENYL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4Z)-1-(4-FLUOROPHENYL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a nitrogen-containing heterocyclic compound. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring fluorophenyl groups and a pyrazolone core, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-FLUOROPHENYL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 4-fluorobenzaldehyde with 3-fluoroaniline in the presence of a suitable catalyst. This reaction forms an intermediate Schiff base, which is then cyclized with a propyl-substituted hydrazine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-FLUOROPHENYL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4Z)-1-(4-FLUOROPHENYL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-FLUOROPHENYL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Steviol glycoside: A natural sweetener with a different functional profile but similar glycosidic linkages.
Uniqueness
(4Z)-1-(4-FLUOROPHENYL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of fluorophenyl groups and a pyrazolone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[(3-fluorophenyl)iminomethyl]-5-propyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O/c1-2-4-18-17(12-22-15-6-3-5-14(21)11-15)19(25)24(23-18)16-9-7-13(20)8-10-16/h3,5-12,23H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYDDWAQXKPGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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